An In-depth Technical Guide to 2-Chloro-3-methylpyridine
An In-depth Technical Guide to 2-Chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3-methylpyridine (CAS No. 18368-76-8), a pivotal heterocyclic building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and essential agrochemicals.[1][2] Its unique molecular structure facilitates the introduction of specific functionalities into larger, more complex molecules.[1]
Chemical and Physical Properties
2-Chloro-3-methylpyridine is a colorless to light yellow liquid at room temperature.[3][4][5] It possesses a distinct, pungent, and strongly irritating odor.[3] Due to the presence of both chlorine and a methyl group, it exhibits a degree of lipid solubility and is soluble in many organic solvents.[3]
Table 1: Physical and Chemical Properties of 2-Chloro-3-methylpyridine
| Property | Value | Source(s) |
| CAS Number | 18368-76-8 | [1][2][4][5][6][7] |
| Molecular Formula | C6H6ClN | [2][3][4][5][6][7][8] |
| Molecular Weight | 127.57 g/mol | [2][3][4][5][6][7][8] |
| Appearance | Colorless to light yellow liquid | [2][3][4][5] |
| Boiling Point | 187 - 193 °C | [3][4][5] |
| Melting Point | -45 °C | [3] |
| Density | 1.148 - 1.17 g/cm³ at 25 °C | [3][4] |
| Flash Point | 72 - 79 °C | [3][5] |
| Refractive Index | 1.532 - 1.534 | [3][4][5] |
| Vapor Pressure | 0.267 hPa (20 °C) / 0.679 mmHg (25 °C) | [3][5] |
| Solubility in Water | Slightly soluble | [3] |
Chemical Reactivity and Profile
The chemical behavior of 2-Chloro-3-methylpyridine is largely dictated by the pyridine (B92270) ring and its substituents.
-
Nucleophilic Substitution: The chlorine atom at the 2-position is highly activated towards nucleophilic substitution.[3] The electronegativity of the chlorine atom creates a partial positive charge on the adjacent carbon, making it susceptible to attack by nucleophiles. For instance, it can react with hydroxide (B78521) ions to form 3-methyl-2-pyridinol, a common reaction in medicinal chemistry to introduce hydroxyl groups.[3]
-
Basicity: The nitrogen atom in the pyridine ring has a lone pair of electrons, conferring basic properties. However, the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group result in 2-Chloro-3-methylpyridine being a weaker base than pyridine itself.[3] This modified basicity influences its reactivity in acid-base and catalytic reactions.[3]
-
Redox Reactions: The pyridine ring can undergo oxidation under the influence of suitable oxidizing agents to form pyridine N-oxide derivatives.[3] These N-oxides have found applications in the development of pesticides and in materials science.[3]
Synthesis Methodologies
The synthesis of 2-Chloro-3-methylpyridine can be achieved through various routes. The choice of method often depends on the desired scale, purity, and available starting materials.
Experimental Protocol 1: Synthesis from 3-Methyl-2-pyridinecarboxylic Acid
A general laboratory-scale procedure involves the decarboxylative chlorination of 3-methyl-2-pyridinecarboxylic acid.[4]
Materials:
-
3-Methyl-2-pyridinecarboxylic acid
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium (B224687) chloride (TBAC)
-
Di-tert-butyl peroxide (DTBP)
-
Acetonitrile (B52724) (CH3CN)
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
25 mL Schlenk reaction flask
-
Oil bath
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 25 mL Schlenk reaction flask, add 3-methyl-2-pyridinecarboxylic acid (56.7 mg, 0.3 mmol), sodium hydroxide (16.0 mg, 0.15 mmol), tetrabutylammonium chloride (26.3 mg, 0.45 mmol), and di-tert-butyl peroxide (165 μL, 0.9 mmol).[4]
-
Add 1 mL of acetonitrile as the solvent.[4]
-
Place the reaction mixture in an oil bath preheated to 50 °C and stir for 20 hours.[4]
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield 2-Chloro-3-methylpyridine.[4]
Experimental Protocol 2: Industrial Synthesis via Site-Specific Chlorination
A common industrial method for preparing 2-Chloro-3-methylpyridine is the site-specific chlorination of 3-methylpyridine (B133936).[4]
Procedure Outline:
-
Epoxidation: 3-methylpyridine is first epoxidized.[4]
-
Chlorination: The resulting epoxide is then chlorinated.[4]
-
Product Mixture: This process typically yields a mixture of 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine (B98176).[4] The 2-chloro-3-methylpyridine isomer usually constitutes about 20% of the mixture by mass.[4]
-
Separation: Further purification steps, such as distillation, are required to isolate the desired 2-chloro-3-methylpyridine. A patented method describes a process involving hydrodechlorination of the 2-chloro-5-methylpyridine isomer to 3-picoline, which can be more easily separated by rectification due to a larger boiling point difference.[9]
Caption: Generalized synthesis workflows for 2-Chloro-3-methylpyridine.
Applications in Research and Development
2-Chloro-3-methylpyridine is a crucial intermediate in the synthesis of various high-value chemicals.[1][2]
-
Pharmaceuticals: It is a key building block for a variety of drugs.[2][3] A notable example is its use as an intermediate in the synthesis of Lumacaftor, a drug used to treat certain types of cystic fibrosis.[4] It is also used in the development of anti-inflammatory and analgesic drugs.[2]
-
Agrochemicals: This compound is an important intermediate for numerous pesticides.[4][9] It is used in the production of herbicides like fluazifop (B150276) and nicosulfuron.[4][9] Furthermore, 2-Chloro-3-methylpyridine is an active ingredient and a major constituent of imidacloprid, a systemic insecticide that functions as an insect neurotoxin.[4][6][10]
-
Materials Science: The compound is utilized in the synthesis of specialty polymers and materials, where it can impart unique properties such as enhanced stability and conductivity.[2][3]
Caption: Role of 2-Chloro-3-methylpyridine as a key intermediate.
Safety and Handling
2-Chloro-3-methylpyridine is classified as a hazardous substance and requires careful handling.
Hazard Classifications (GHS-US): [11]
-
Flammable Liquid (Category 4)
-
Acute toxicity, Oral (Category 4)
-
Skin corrosion/Irritation (Category 2)
-
Serious Eye Damage/Irritation (Category 2B)
-
Specific target organ toxicity (Single exposure) (Category 3)
Precautionary Measures:
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[11][12] Avoid breathing vapors or mist.[11] Do not eat, drink, or smoke when using this product.[11]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][13][14] Keep containers securely closed when not in use and away from heat, sparks, and open flames.[11] Recommended storage temperature can be at ambient temperature or refrigerated (-20°C or 0-8°C for long-term stability).[2][6][11]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[11] If on skin, wash with plenty of soap and water.[11] If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor.[11]
This compound is intended for research and development purposes only and is not for human, therapeutic, or diagnostic use.[6][7]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China | High Purity CAS 18368-63-3 | Uses, Price & Safety Data [pipzine-chem.com]
- 4. 2-Chloro-3-methylpyridine | 18368-76-8 [chemicalbook.com]
- 5. 2-chloro-3-methylpyridine CAS 18368-76-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. usbio.net [usbio.net]
- 7. scbt.com [scbt.com]
- 8. 2-Chloro-3-methylpyridine | C6H6ClN | CID 87603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine - Google Patents [patents.google.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. aksci.com [aksci.com]
- 13. cphi-online.com [cphi-online.com]
- 14. fishersci.com [fishersci.com]
